4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide
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Overview
Description
This compound belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds involves the reduction of 5-methylfurfural to 5-methylfurfurylamine using LiAlH4. This is followed by a reaction with p-toluenesulfonyl chloride in the presence of sodium hydroxide .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3-thiazole ring, a furan ring, and a sulfonamide group linked to a benzene ring . The compound is part of the benzenesulfonamides, 1,3-thiazoles, and furans chemical classes .Scientific Research Applications
Heterocyclic Chemistry and Synthesis
- Synthesis : 4-Methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide is prepared from commercially available 5-methylfurfural via an oxime intermediate, followed by LiAlH4 reduction. The resulting compound is a colorless crystalline solid with a melting point of 82.5–83.5 °C .
- Structure : The compound contains a thiazolidinone ring, which is a five-membered heterocycle with a sulfur atom and a nitrogen atom. The phenyl moieties are involved in stacking interactions .
Environmental Chemistry and Toxicology
Mechanism of Action
Target of Action
The primary target of 4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide is the Genome polyprotein of the Hepatitis C virus genotype 1b (isolate BK) . This protein plays a crucial role in the life cycle of the Hepatitis C virus, making it a key target for antiviral drugs .
Mode of Action
It is known that the compound interacts with the genome polyprotein, potentially inhibiting its function and thus disrupting the life cycle of the hepatitis c virus .
Biochemical Pathways
Given its target, it is likely that the compound affects pathways related to the replication and propagation of the Hepatitis C virus .
Result of Action
Given its target, it is likely that the compound inhibits the function of the Genome polyprotein, thereby disrupting the life cycle of the Hepatitis C virus .
Action Environment
Such factors could include pH, temperature, and the presence of other compounds .
Safety and Hazards
properties
IUPAC Name |
4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-10-3-7-13(8-4-10)18(15,16)14-9-12-6-5-11(2)17-12/h3-8,14H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHFEQKQAFRWFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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